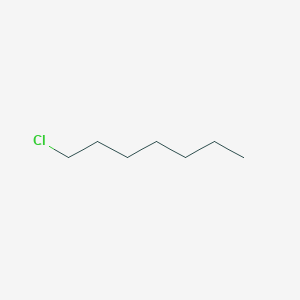

1-Chloroheptane

Beschreibung

Overview of 1-Chloroheptane as a Primary Alkyl Halide

As a primary alkyl halide, this compound features a halogen atom bonded to a primary carbon atom (a carbon atom bonded to only one other carbon atom). This structural characteristic significantly influences its chemical behavior, particularly its propensity for undergoing nucleophilic substitution and elimination reactions. cymitquimica.comsolubilityofthings.com At room temperature, this compound is typically observed as a colorless liquid with a characteristic odor. cymitquimica.comsolubilityofthings.comontosight.ai Its physical properties, such as boiling point, melting point, and density, are well-documented and are important considerations in its handling and use in laboratory settings. ontosight.aifishersci.casigmaaldrich.comnist.govavantorsciences.comsigmaaldrich.comchemicalbook.com Being relatively non-polar due to its significant hydrocarbon chain, this compound exhibits limited solubility in water but is readily soluble in many organic solvents like ether and alcohol, following the principle of "like dissolves like." cymitquimica.comsolubilityofthings.com

Key Physical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | cymitquimica.comsolubilityofthings.comontosight.aifishersci.casigmaaldrich.comnist.govuni.lu |

| Molecular Weight | 134.65 g/mol | ontosight.aifishersci.casigmaaldrich.comavantorsciences.comchemicalbook.com |

| Appearance | Colorless liquid | cymitquimica.comsolubilityofthings.comontosight.aichemicalbook.com |

| Boiling Point | 159-165 °C | ontosight.aifishersci.casigmaaldrich.comavantorsciences.comsigmaaldrich.comchemicalbook.com |

| Melting Point | -69.75 °C to -4 °C (literature variations) | ontosight.aisigmaaldrich.comavantorsciences.comsigmaaldrich.comchemicalbook.com |

| Density | 0.8687 - 0.886 g/cm³ | solubilityofthings.comontosight.aisigmaaldrich.comavantorsciences.comsigmaaldrich.comchemicalbook.com |

| Solubility in Water | Insoluble | solubilityofthings.comontosight.aichemicalbook.com |

| Solubility in Organic Solvents | Soluble (e.g., ether, alcohol, hexane) | cymitquimica.comsolubilityofthings.comontosight.ai |

Significance in Chemical Research

This compound holds significance in chemical research primarily as a versatile building block and reagent in organic synthesis. Its reactivity as a primary alkyl halide allows it to participate in fundamental organic transformations. It is frequently employed in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles, leading to the formation of diverse organic compounds such as alcohols, ethers, and amines. cymitquimica.com Elimination reactions, specifically dehydrohalogenation, are also characteristic of this compound, resulting in the formation of alkenes.

Beyond its role in general synthesis, this compound has been featured in more specific research applications. It has been utilized in materials science studies, for instance, in controlling the morphology of nanomaterials like cadmium selenide (B1212193) (CdSe) and facilitating the growth of two-dimensional PbS nanosheets, which possess properties relevant to applications in solar cells and photodetectors. In analytical chemistry, this compound serves as a standard or reagent for the detection and quantification of halogenated hydrocarbons and organometallic species, finding use in techniques such as gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) for environmental monitoring. sigmaaldrich.comchemicalbook.com Furthermore, it has been used as a model compound in research investigating catalytic dehydrochlorination processes aimed at removing chlorine from complex mixtures, such as fuel oil derived from waste plastics. fsrj.orgoup.com

Historical Perspective of this compound Studies

The study of alkyl halides, including primary alkyl halides like this compound, is deeply rooted in the history of organic chemistry. Early investigations into the reactions of organic compounds containing halogens laid the groundwork for understanding fundamental reaction mechanisms such as nucleophilic substitution and elimination, concepts central to the reactivity of this compound. While a specific historical timeline solely focused on this compound research is not extensively documented in readily available sources, the reactions it undergoes have been subjects of academic inquiry for over a century. The synthesis and reactivity of simple alkyl halides were crucial for the development of synthetic methodologies in organic chemistry. Research involving compounds like this compound continues to contribute to the understanding of reaction kinetics, mechanisms, and synthetic strategies. More recent studies, such as those from the 1980s concerning its synthesis chemicalbook.com and contemporary research into its applications in nanoscience and catalysis fsrj.orgoup.com, demonstrate the ongoing relevance of this class of compounds in academic research. The study of related smaller chloroalkanes, such as 1-chlorobutane (B31608), in the mid-20th century also provides context for the historical academic interest in the properties and reactions of linear chloroalkanes. aip.org

Eigenschaften

IUPAC Name |

1-chloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMDPHNGKBEVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Record name | 1-CHLOROHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060864 | |

| Record name | Heptane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloroheptane is a colorless liquid. Insoluble in water., Colorless liquid; [CAMEO] | |

| Record name | 1-CHLOROHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloroheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-06-1 | |

| Record name | 1-CHLOROHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F3Z1E37X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization for 1 Chloroheptane

Free Radical Chlorination of n-Heptane

The free radical chlorination of n-heptane involves the substitution of a hydrogen atom on the n-heptane molecule with a chlorine atom. This reaction proceeds through a series of steps: initiation, propagation, and termination.

Reaction Mechanism and Kinetics

The mechanism of free radical chlorination is a chain reaction, meaning that reactive intermediates (radicals) are generated in an initiation step and then consumed and regenerated in propagation steps, allowing the reaction to continue until termination steps remove the radicals from the system.

Initiation Phase

The initiation phase is the step where free radicals are created. This typically requires an input of energy, such as heat or light. In the case of chlorination initiated by UV light, the energy from the light causes the homolytic cleavage of the chlorine-chlorine bond in a chlorine molecule (Cl₂), resulting in the formation of two highly reactive chlorine radicals (Cl•). wikipedia.orgsavemyexams.comsavemyexams.combyjus.comaskfilo.comyoutube.comlibretexts.org

Equation for Initiation: Cl₂ + hν → 2 Cl•

Here, hν represents a photon of UV light.

Propagation Phase

The propagation phase consists of a series of steps where the radical center is transferred from one molecule to another, allowing the chain reaction to continue and the product to be formed. For the formation of 1-chloroheptane, the propagation steps involve the interaction of a chlorine radical with n-heptane and the subsequent reaction of the resulting heptyl radical with a chlorine molecule.

First Propagation Step: A chlorine radical abstracts a hydrogen atom from n-heptane, forming hydrogen chloride (HCl) and a heptyl radical (C₇H₁₅•). byjus.comaskfilo.comyoutube.com For the formation of this compound, this step specifically involves the abstraction of a primary hydrogen atom from the terminal carbon of n-heptane, yielding a primary 1-heptyl radical.

Equation for First Propagation Step (leading to this compound): Cl• + CH₃(CH₂)₅CH₃ → HCl + •CH₂(CH₂)₅CH₃ (1-heptyl radical)

Second Propagation Step: The heptyl radical then reacts with a chlorine molecule (Cl₂), abstracting a chlorine atom to form this compound and regenerating a chlorine radical. askfilo.comyoutube.com This regenerated chlorine radical can then participate in another cycle of the propagation steps, continuing the chain reaction.

Equation for Second Propagation Step (forming this compound): •CH₂(CH₂)₅CH₃ + Cl₂ → ClCH₂(CH₂)₅CH₃ (this compound) + Cl•

It is important to note that hydrogen abstraction can occur at any carbon position in n-heptane, leading to the formation of primary (at C1 or C7) and secondary (at C2, C3, C4, C5, or C6) heptyl radicals. The relative reactivity of these different types of hydrogen atoms influences the distribution of the isomeric monochloroheptane products. Generally, secondary hydrogens are more reactive towards chlorine radicals than primary hydrogens. srmist.edu.inpearson.commasterorganicchemistry.comadamcap.com

Termination Phase

The termination phase involves reactions where free radicals combine with each other, resulting in the destruction of radicals and the cessation of the chain reaction. These reactions can occur when the concentration of radicals becomes sufficiently high. Possible termination steps include the combination of two chlorine radicals, the combination of a chlorine radical and a heptyl radical, or the combination of two heptyl radicals. wikipedia.orgbyjus.comaskfilo.comyoutube.comsrmist.edu.inupenn.eduupenn.edubartleby.com

Equations for Termination Steps: Cl• + Cl• → Cl₂ Cl• + C₇H₁₅• → C₇H₁₅Cl (monochloroheptane, including this compound or other isomers) C₇H₁₅• + C₇H₁₅• → C₁₄H₃₀ (a dimer, e.g., tetradecane (B157292) or its isomers) youtube.com

Termination steps remove radicals from the reaction mixture, eventually stopping the chain reaction when the supply of radicals is depleted.

Experimental Protocols and Parameters

Experimental protocols for the free radical chlorination of alkanes like n-heptane typically involve mixing the alkane with chlorine gas and exposing the mixture to UV light. pbworks.com The reaction can be carried out in either the gas or liquid phase. libretexts.org Control over parameters such as the ratio of reactants, temperature, reaction time, and light intensity can influence the reaction rate and product distribution. Using an excess of the alkane relative to chlorine can help to minimize the formation of polychlorinated products. pearson.comupenn.edu

Role of UV Irradiation

Research findings indicate that the relative rates of hydrogen abstraction by chlorine radicals from different positions in an alkane chain influence the product distribution. Studies on the kinetics of reactions of chlorine atoms with alkanes, including n-heptane, have been conducted to determine rate constants for hydrogen abstraction. researchgate.netresearchgate.net These studies show that secondary hydrogens are abstracted faster than primary hydrogens by chlorine radicals, leading to a higher proportion of secondary monochlorinated isomers compared to primary isomers like this compound in the product mixture. srmist.edu.inmasterorganicchemistry.comadamcap.com For example, in the chlorination of propane, the observed ratio of 1-chloropropane (B146392) to 2-chloropropane (B107684) is not purely statistical due to the higher reactivity of secondary hydrogens. masterorganicchemistry.com Similar selectivity is observed in the chlorination of longer alkanes like n-heptane. vaia.com

While specific data tables detailing the exact yields of this compound under various experimental conditions for the free radical chlorination of n-heptane were not extensively found in the search results, the general principles of free radical halogenation kinetics and the influence of hydrogen atom type on reactivity are well-documented. The relative reactivity of primary, secondary, and tertiary C-H bonds towards chlorination is approximately 1:3.8:5.0 at 300°C in the vapor phase. masterorganicchemistry.com This indicates that obtaining high yields of this compound (resulting from primary hydrogen abstraction) through this method alone is challenging due to the preferential abstraction of secondary hydrogens.

Temperature Control in Selectivity

Radical chlorination of alkanes, including heptane (B126788), involves a free-radical chain mechanism. The selectivity of this reaction is influenced by temperature. At moderate temperatures (25–50°C), secondary chlorination is favored due to the higher stability of secondary radicals compared to primary radicals. masterorganicchemistry.com As temperature increases, the selectivity of chlorination generally decreases, approaching a more random substitution pattern across primary, secondary, and tertiary positions. masterorganicchemistry.com Maintaining temperatures below 50°C is reported to improve selectivity in the chlorination of heptane, minimizing side reactions like polychlorination.

Chlorine Flow Rate Optimization

The flow rate of chlorine gas in the radical chlorination of heptane is a critical parameter. A moderate bubbling rate of Cl₂ is recommended to prevent the buildup of explosive chlorine concentrations. High chlorine concentrations can also lead to over-chlorination, resulting in the formation of dichlorinated or more highly chlorinated products. pressbooks.pub Controlling the reaction time and the ratio of alkane to chlorine can help minimize the formation of multiple chlorination products. pressbooks.pub

Product Distribution and Isomer Formation

Free radical chlorination of n-heptane typically yields a mixture of isomeric monochlorinated products because chlorine is relatively unselective and can abstract hydrogen atoms from different carbon positions. masterorganicchemistry.compressbooks.pub For n-heptane (CH₃CH₂CH₂CH₂CH₂CH₂CH₃), monochlorination can occur at the C-1 (primary), C-2 (secondary), C-3 (secondary), and C-4 (secondary) positions, leading to the formation of this compound, 2-chloroheptane (B94523), 3-chloroheptane (B1620029), and 4-chloroheptane (B3059406).

While statistical probability would favor substitution at positions with more hydrogen atoms (e.g., secondary carbons), the relative reactivity of primary, secondary, and tertiary C-H bonds towards chlorine radicals influences the actual product distribution. The reactivity order is generally tertiary > secondary > primary. masterorganicchemistry.comlibretexts.orgwikipedia.org

Typical isomer distributions under optimized conditions for the radical chlorination of heptane show that this compound is a minor product compared to the secondary isomers.

| Isomer | Typical Percentage Yield |

| This compound | 10–15% |

| 2-Chloroheptane | 45–55% |

| 3-Chloroheptane | 25–30% |

| 4-Chloroheptane | (Included in secondary) |

Note: The percentages for 3-chloroheptane and 4-chloroheptane are often combined or not explicitly differentiated in general descriptions of heptane chlorination products, as they are both secondary chlorides.

Separation of this compound from the mixture of isomers is typically achieved through fractional distillation.

Nucleophilic Substitution of 1-Heptanol (B7768884)

An alternative, and often preferred, method for synthesizing this compound, particularly for obtaining the primary isomer with higher purity, is the nucleophilic substitution of 1-heptanol. This method generally proceeds via an SN2 mechanism for primary alcohols. schoolwires.netpressbooks.pubuci.edumasterorganicchemistry.com

Reaction with Hydrochloric Acid (HCl)

Primary alcohols like 1-heptanol can react with concentrated hydrochloric acid to produce alkyl chlorides. This reaction is typically acid-catalyzed. While tertiary alcohols react readily with HCl via an SN1 mechanism, primary alcohols are less reactive and the reaction with HCl proceeds via an SN2 mechanism, which can be slow. schoolwires.netpressbooks.pubuci.edu The reaction involves the protonation of the hydroxyl group, converting it into a better leaving group (water), followed by the backside attack of the chloride ion. schoolwires.netpressbooks.pub

Reaction with Thionyl Chloride (SOCl₂)

The reaction of 1-heptanol with thionyl chloride (SOCl₂) is a common and effective method for synthesizing this compound. wikipedia.orgschoolwires.netbccollege.ac.in This reaction typically substitutes the hydroxyl group with a chlorine atom. The reaction is often carried out under reflux conditions and in the presence of an organic base like pyridine (B92270) wikipedia.orgschoolwires.netbccollege.ac.in or triethylamine (B128534) bccollege.ac.in. The base helps to neutralize the HCl byproduct formed during the reaction. schoolwires.netbccollege.ac.in

The mechanism for the reaction of primary alcohols with SOCl₂ in the presence of a base is generally considered to be SN2, resulting in inversion of configuration if the carbon center is chiral (though 1-heptanol does not have a chiral center at C-1). pressbooks.pubmasterorganicchemistry.combccollege.ac.in The reaction involves the formation of an intermediate chlorosulfite ester, which is then displaced by chloride ion. pressbooks.pub The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the reaction to completion. schoolwires.netmasterorganicchemistry.com

The reaction can be represented as:

C₇H₁₅OH + SOCl₂ → C₇H₁₅Cl + SO₂ + HCl wikipedia.org

Comparative Analysis of Reactivity and Yield (SN2 mechanisms)

Comparing the nucleophilic substitution of 1-heptanol with HCl versus SOCl₂, the reaction with SOCl₂ is generally more favorable for the synthesis of primary alkyl chlorides like this compound. The reaction with concentrated HCl can be slow for primary alcohols.

The reaction with SOCl₂ offers several advantages:

It effectively converts the poor leaving group (-OH) into a good leaving group (-OSOCl). pressbooks.pub

The gaseous byproducts (SO₂ and HCl) are easily removed, shifting the equilibrium towards product formation. schoolwires.netmasterorganicchemistry.com

The reaction typically proceeds with high yield and purity for primary alcohols via an SN2 mechanism. masterorganicchemistry.com

While both reactions involve SN2 mechanisms for primary alcohols, the conversion using SOCl₂ is generally more efficient and provides better yields of the desired primary alkyl chloride, this compound, compared to the reaction with HCl. Using SOCl₂ also avoids potential carbocation rearrangements that can sometimes occur with HCl under certain conditions, although this is less of a concern for primary alcohols. masterorganicchemistry.com

Alternative Synthetic Routes

Beyond the direct reaction of 1-heptanol with thionyl chloride or hydrogen chloride, other chlorinating agents can be employed for the conversion of primary alcohols to alkyl chlorides. While specific detailed procedures for this compound using all these agents may not be extensively documented in general literature, the principles established for the synthesis of other primary alkyl chlorides, such as 1-chlorobutane (B31608) from 1-butanol, can be considered analogous guidechem.comprepchem.com. These methods utilize chlorinating agents like concentrated hydrochloric acid, phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅) guidechem.com.

The reaction of primary alcohols with concentrated hydrochloric acid, often catalyzed by zinc chloride (ZnCl₂), is a classical method for preparing primary alkyl chlorides prepchem.com. Similarly, phosphorus trichloride and phosphorus pentachloride can convert alcohols to alkyl chlorides, offering alternative routes depending on the desired reaction conditions and byproducts.

Free-radical chlorination of heptane represents an alternative, albeit less selective, route to chloroheptanes, including this compound chegg.comontosight.ai. This method involves initiating a radical chain reaction, leading to the substitution of hydrogen atoms on the heptane chain by chlorine radicals. The product is a mixture of isomers, necessitating subsequent separation if high purity this compound is required.

Purification Techniques for High Purity this compound

Achieving high purity this compound after synthesis, especially from less selective routes like direct chlorination of heptane, often requires effective purification techniques to separate the desired product from unreacted starting materials, byproducts, and isomeric impurities.

Initial purification steps often involve work-up procedures such as washing the reaction mixture with aqueous solutions to remove water-soluble impurities, acids (like HCl), or unreacted chlorinating agents (like sulfuryl chloride) prepchem.comupenn.eduupenn.edu. Drying agents like anhydrous sodium sulfate (B86663) or calcium chloride are commonly used to remove residual water from the organic layer prepchem.comupenn.eduupenn.edu.

Fractional Distillation

Fractional distillation is a widely used technique for separating liquid mixtures based on the differences in their boiling points winthrop.edu. This method is particularly relevant for purifying this compound, especially when it is synthesized as part of a mixture of isomers or with other volatile impurities. This compound has a boiling point of 173-175°C ontosight.ai. Isomeric chloroheptanes, such as 2-chloroheptane (boiling point 143-145°C), have different boiling points, allowing for potential separation through careful fractional distillation ontosight.ai. The efficiency of separation depends on the theoretical plates of the distillation column and the difference in boiling points of the components.

In a fractional distillation setup, the mixture is heated, and the vapors rise through a fractionating column. As the vapors ascend, they cool and condense, and this liquid then re-evaporates. This process of repeated vaporization and condensation within the column enriches the vapor in the more volatile component with each cycle, leading to a better separation of components with close boiling points compared to simple distillation winthrop.edu.

Other Chromatographic Methods

Chromatographic techniques offer powerful alternatives and complementary methods for purifying organic compounds, including alkyl halides, especially when very high purity is required or when dealing with complex mixtures or components with very similar boiling points ijddr.inrsc.orggoogle.com.

Gas chromatography (GC) is frequently used for analyzing the purity and composition of volatile organic compounds like chloroheptanes chegg.comupenn.eduwinthrop.edumdpi.com. While primarily analytical, preparative GC can be used for purifying small quantities of compounds.

High-performance liquid chromatography (HPLC) is another versatile chromatographic method that can be used for purification on a larger scale google.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase ijddr.inrsc.org. By selecting appropriate stationary phases (e.g., silica (B1680970) gel or alumina (B75360) for adsorption chromatography, or reverse-phase columns) and mobile phases, this compound can be separated from impurities based on differences in polarity or other chemical properties ijddr.inrsc.org. HPLC methods have been developed for purifying various organic compounds, including alkyl halides google.com.

Solid phase extraction (SPE) is a sample preparation technique that can also be employed for the purification of organic compounds. It involves the selective adsorption of analytes onto a solid sorbent followed by elution bocsci.commdpi.com. This can be useful for removing less-retained impurities or isolating the desired product from a reaction mixture before further purification.

Chemical Reactivity and Mechanistic Studies of 1 Chloroheptane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. ucsb.eduodinity.comntu.edu.sg In the case of 1-chloroheptane, the chlorine atom acts as the leaving group. ontosight.ai These reactions can proceed through different mechanisms, notably SN1 and SN2 pathways. ucsb.eduodinity.com

SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions can occur via two main mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). ucsb.eduodinity.comntu.edu.sg

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. ucsb.eduodinity.comntu.edu.sg The leaving group first departs, creating a carbocation, which is then attacked by the nucleophile. odinity.comntu.edu.sg SN1 reactions are typically favored by tertiary alkyl halides and polar protic solvents. odinity.com

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, simultaneously displacing the leaving group. ucsb.eduodinity.comntu.edu.sg This mechanism does not involve a carbocation intermediate. ucsb.eduodinity.combrainly.com SN2 reactions are favored by primary alkyl halides due to less steric hindrance around the carbon atom, strong nucleophiles, and polar aprotic solvents. odinity.compearson.comlumenlearning.com

As a primary alkyl halide, this compound is highly favored to undergo SN2 reactions. odinity.compearson.comlumenlearning.com The relatively unhindered primary carbon allows for the backside attack by a nucleophile. pearson.comwyzant.com While SN1 reactions are possible for alkyl halides, primary carbocations are highly unstable, making the SN1 pathway less likely for this compound under typical conditions compared to the SN2 pathway. ucsb.eduodinity.com

Reactivity with Various Nucleophiles

This compound reacts with a variety of nucleophiles through nucleophilic substitution, primarily via the SN2 mechanism, leading to the formation of different functional groups.

Reaction of this compound with hydroxide (B78521) ions (OH⁻) is a classic example of nucleophilic substitution that yields 1-heptanol (B7768884) (a primary alcohol). you-iggy.combrainly.com This reaction proceeds through an SN2 mechanism where the hydroxide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. you-iggy.combrainly.com

The reaction can be represented as:

C₇H₁₅Cl + OH⁻ → C₇H₁₅OH + Cl⁻

While the SN2 reaction producing 1-heptanol is the primary pathway with a strong nucleophile like hydroxide, elimination (E2) to form 1-heptene (B165124) can also occur, particularly under conditions that favor elimination, such as higher temperatures or the use of a strong, hindered base. wyzant.combrainly.com However, with a primary halide and a relatively unhindered strong base like hydroxide, the SN2 pathway is generally dominant. wyzant.com

This compound reacts with alkoxide ions (RO⁻) to form ethers via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This is a widely used method for synthesizing symmetrical and unsymmetrical ethers and proceeds through an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The alkoxide ion, acting as a strong nucleophile, attacks the primary carbon of this compound, displacing the chloride ion and forming a new carbon-oxygen bond. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The general reaction is:

C₇H₁₅Cl + RO⁻ → C₇H₁₅OR + Cl⁻

For example, reacting this compound with sodium ethoxide (NaOCH₂CH₃) would yield ethyl heptyl ether. pearson.com The Williamson ether synthesis with primary alkyl halides like this compound is efficient because primary halides are excellent substrates for SN2 reactions, minimizing competing elimination reactions that can occur with secondary or tertiary halides and strong alkoxide bases. lumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

This compound reacts with ammonia (B1221849) (NH₃) or other amines (RNH₂, R₂NH) through nucleophilic substitution to form primary, secondary, or tertiary amines, respectively. lumenlearning.comstudymind.co.ukchemguide.co.uk This reaction typically involves the amine acting as a nucleophile, attacking the carbon bonded to the chlorine and displacing the chloride ion. lumenlearning.comstudymind.co.uk

The reaction with ammonia initially forms the heptylammonium salt, which can then be deprotonated by excess ammonia to yield the primary amine, heptylamine (B89852). studymind.co.ukchemguide.co.uk

C₇H₁₅Cl + NH₃ → C₇H₁₅NH₃⁺Cl⁻ C₇H₁₅NH₃⁺Cl⁻ + NH₃ → C₇H₁₅NH₂ + NH₄⁺Cl⁻

Further reaction of heptylamine with this compound can lead to the formation of secondary and tertiary amines, and eventually a quaternary ammonium (B1175870) salt. chemguide.co.uk To favor the formation of the primary amine and minimize polysubstitution, an excess of ammonia is often used. lumenlearning.comstudymind.co.ukchemguide.co.uk The reaction is typically carried out in a solvent like ethanol. studymind.co.ukchemguide.co.uk

Alkoxide Ions and Ether Synthesis

Stereochemical Outcomes and Inversion of Configuration

The stereochemical outcome of a nucleophilic substitution reaction depends on the mechanism. ucsb.eduodinity.comntu.edu.sg For SN1 reactions involving a chiral center, the formation of a planar carbocation intermediate leads to a loss of stereochemical information and typically results in a racemic mixture of products if the nucleophile can attack from either face of the carbocation. ntu.edu.sgjove.com

However, SN2 reactions, which are the predominant pathway for primary alkyl halides like this compound, proceed with inversion of configuration at the carbon center undergoing substitution. ucsb.eduntu.edu.sgwebassign.netmasterorganicchemistry.comchemistrysteps.com This is because the nucleophile attacks from the backside, 180° opposite to the leaving group. ntu.edu.sgjove.commasterorganicchemistry.comchemistrysteps.com As the new bond forms, the other substituents on the carbon are pushed to the opposite side, much like an umbrella turning inside out in the wind (Walden inversion). webassign.netmasterorganicchemistry.com

Elimination Reactions

Elimination reactions involving this compound typically lead to the formation of alkenes through the removal of a hydrogen atom and the chlorine atom. This process, known as dehydrohalogenation, is a key reaction for synthesizing unsaturated hydrocarbons from alkyl halides. physicsandmathstutor.comorganicmystery.com

Dehydrohalogenation Mechanisms (E1 and E2)

Dehydrohalogenation can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). slideplayer.compharmdguru.com

The E2 mechanism is a concerted, one-step process where the base abstracts a beta-hydrogen simultaneously with the departure of the leaving group (chloride ion) and the formation of the carbon-carbon double bond. slideplayer.comvedantu.com The rate of an E2 reaction depends on the concentration of both the alkyl halide and the base, exhibiting second-order kinetics. slideplayer.com For a primary alkyl halide like this compound, the E2 mechanism is generally favored, especially in the presence of a strong base and a protic solvent like ethanol. physicsandmathstutor.comorganicmystery.comstudysmarter.co.uk

The E1 mechanism is a two-step process involving the ionization of the alkyl halide to form a carbocation intermediate, followed by the abstraction of a beta-hydrogen by a weak base to form the alkene. slideplayer.commasterorganicchemistry.com The rate of an E1 reaction depends only on the concentration of the alkyl halide, exhibiting first-order kinetics. slideplayer.commasterorganicchemistry.com E1 reactions are less common for primary alkyl halides due to the instability of primary carbocations, unless stabilized by resonance. masterorganicchemistry.comlibretexts.org

Formation of Alkenes

Dehydrohalogenation of this compound primarily yields hept-1-ene. This occurs through the removal of the chlorine atom from the alpha-carbon and a hydrogen atom from the adjacent beta-carbon (C2).

In the case of this compound, there is only one type of beta-hydrogen available for elimination under typical conditions that favor the E2 mechanism, leading predominantly to the formation of the terminal alkene, hept-1-ene.

Regioselectivity and Stereoselectivity in Elimination

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over others when multiple products are possible. ucalgary.caquora.comquora.com For this compound, with the chlorine atom at the terminal position, dehydrohalogenation primarily yields hept-1-ene. Unlike secondary or tertiary alkyl halides which can yield a mixture of isomeric alkenes according to Zaitsev's rule (favoring the more substituted alkene), this compound typically produces the less substituted alkene as the major product under E2 conditions due to the availability of beta-hydrogens only at the C2 position. organicmystery.comquora.comquora.comlibretexts.org

Stereoselectivity concerns the preferential formation of one stereoisomer (e.g., cis or trans) over others. ucalgary.caquora.comquora.comchemistrysteps.com While the elimination from this compound produces hept-1-ene, which does not exhibit cis-trans isomerism, stereoselectivity becomes relevant for substituted alkyl halides where the double bond can exist as stereoisomers. E2 reactions can be stereoselective and sometimes stereospecific, requiring an anti-periplanar arrangement of the leaving group and the beta-hydrogen. libretexts.orgchemistrysteps.com E1 reactions, proceeding through a carbocation intermediate, are generally stereoselective, favoring the more stable trans alkene where applicable. chemistrysteps.com

Radical Reactions and Their Pathways

This compound can undergo radical reactions, particularly free-radical halogenation. This type of reaction involves the formation and reaction of species with unpaired electrons (radicals). solubilityofthings.compearson.com The free-radical chlorination of alkanes, including heptane (B126788) to produce chlorinated heptane isomers like this compound, proceeds through a chain mechanism involving initiation, propagation, and termination steps. pearson.comupenn.eduupenn.edu

Initiation involves the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), often initiated by UV light or heat. upenn.edubc.edu

Propagation involves a series of steps where a radical reacts with a stable molecule to produce a new radical and a stable molecule. For the formation of this compound, a chlorine radical abstracts a hydrogen atom from n-heptane, forming a heptyl radical and HCl. bc.edu The heptyl radical then reacts with a chlorine molecule, forming this compound and regenerating a chlorine radical, continuing the chain. bc.edu

Termination steps involve the combination of two radicals to form a stable molecule, ending the chain reaction. upenn.edu

The regioselectivity of free-radical chlorination of alkanes is influenced by the relative stability of the intermediate alkyl radicals and the probability of hydrogen abstraction from different types of carbon atoms (primary, secondary, or tertiary). While this compound is a primary alkyl halide, its synthesis via free-radical chlorination of n-heptane can yield a mixture of monochlorinated isomers (e.g., this compound, 2-chloroheptane (B94523), 3-chloroheptane (B1620029), 4-chloroheptane) because hydrogen abstraction can occur at various positions along the heptane chain. pearson.combc.edu The relative reactivity of primary, secondary, and tertiary hydrogens towards radical abstraction influences the product distribution.

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound, such as elimination and substitution, are influenced by factors including the concentration of reactants, temperature, solvent, and the nature of the base or nucleophile. masterorganicchemistry.comwiley-vch.de For E2 reactions, the rate is dependent on both the alkyl halide and the base concentration. slideplayer.com E1 reactions are first-order with respect to the alkyl halide concentration. slideplayer.commasterorganicchemistry.com

Thermodynamics dictates the feasibility and equilibrium position of a reaction. wiley-vch.de While specific thermodynamic data for the reactions of this compound were not extensively detailed in the search results, general principles of chemical thermodynamics apply. The enthalpy, entropy, and Gibbs free energy changes associated with elimination and substitution reactions determine the equilibrium constant and the extent to which products are formed. wiley-vch.de Studies on the standard chemical thermodynamic properties of isomer groups of monochloroalkanes, including this compound, in the ideal gas phase have been conducted to understand their behavior at different temperatures. nist.gov Heat capacities of 1-chloroalkanes, including this compound, have also been measured to contribute to thermodynamic analysis. acs.orgnist.gov

Comparative Studies with Other Chloroalkanes (e.g., 1-chlorobutane (B31608), 1-chlorohexane)

Comparing the reactivity of this compound with other primary chloroalkanes like 1-chlorobutane and 1-chlorohexane (B165106) reveals trends influenced by chain length. While the fundamental reaction mechanisms (SN2 and elimination) are similar for primary alkyl halides, physical properties and subtle reactivity differences can be observed.

Boiling points of 1-chloroalkanes increase with increasing chain length due to increased van der Waals forces. Thus, this compound has a higher boiling point than 1-chlorohexane, which has a higher boiling point than 1-chlorobutane.

In terms of chemical reactivity, primary chloroalkanes primarily undergo SN2 and E2 reactions. studymind.co.uk The rate of SN2 reactions can be affected by steric hindrance around the carbon bearing the leaving group; however, for linear primary alkyl halides, this effect is less pronounced compared to branched isomers. libretexts.org

Comparative studies on dehalogenation activity by enzymes have shown substrate specificity depending on chain length. muni.cz For instance, mycobacterial enzymes show different efficiencies in converting 1-chlorohexane compared to other chloroalkanes. Quantitative structure-activity relationships (QSARs) have been used to correlate the kinetic constants of dehalogenation with molecular descriptors for a range of halogenated alkanes, including 1-chlorobutane, 1-chlorohexane, and this compound, highlighting how molecular properties influence enzymatic reactivity. muni.cz

Analytical Methodologies for 1 Chloroheptane

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in 1-chloroheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Verification

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of organic compounds and the verification of isomers. The distinct chemical environments of hydrogen and carbon atoms within a molecule give rise to characteristic signals in NMR spectra. For this compound, the ¹H NMR spectrum would show different signals corresponding to the protons on each carbon atom, with their splitting patterns and integrations providing information about the connectivity and relative number of protons. For instance, the protons on the carbon directly attached to the chlorine atom (C1) would be deshielded and appear at a different chemical shift compared to the protons further down the alkane chain. Analysis of the chemical shifts, splitting patterns (due to spin-spin coupling with adjacent protons), and integration of the signals allows for the confirmation of the linear heptane (B126788) chain with the chlorine atom at the terminal position, differentiating it from branched isomers of chloroheptane (C7H15Cl) molbase.comuq.edu.au. For example, 2-chloroheptane (B94523), an isomer of this compound, would exhibit a different ¹H NMR spectrum with distinct signal patterns and integrations reflecting the chlorine atom's position on the second carbon brainly.com.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in structural confirmation. Electron ionization (EI) MS is a common technique used for volatile organic compounds like this compound 182.160.97careerendeavour.com. In EI-MS, the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) corresponds to the intact molecule minus an electron, providing the molecular weight of the compound. For this compound (C7H15Cl), the molecular weight is approximately 134.65 g/mol molbase.comavantorsciences.com. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum of this compound would typically show two molecular ion peaks, M⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1 careerendeavour.comdocbrown.info. This isotopic pattern is characteristic of chlorine-containing compounds and helps confirm the presence of chlorine in the molecule. Fragmentation of the molecular ion occurs through the cleavage of bonds, yielding smaller ions. The pattern of these fragment ions is unique to the structure of the molecule and can be used to confirm the connectivity of the atoms in this compound gatech.edumiamioh.edu. Characteristic fragmentation pathways for alkyl chlorides often involve the cleavage of the C-Cl bond and β-cleavage relative to the chlorine atom gatech.edumiamioh.edu. The NIST WebBook provides mass spectral data for this compound, which can be used for comparison and identification nist.gov.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H, C-C, and C-Cl bonds. Typical IR absorptions for alkanes include C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and C-H bending vibrations between 1350 and 1470 cm⁻¹ docbrown.infouky.edu. The presence of the C-Cl bond in primary alkyl chlorides typically gives rise to a stretching vibration in the region of 600-800 cm⁻¹. The specific position and intensity of these bands, particularly in the fingerprint region (typically 1500-400 cm⁻¹), provide a unique spectral signature that can be used to identify this compound and differentiate it from other compounds docbrown.infodocbrown.infolibretexts.org.

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and quantifying its amount.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds postnova.com. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase typically contained within a column. Compounds in the mixture separate based on their differential interactions with the stationary phase. For this compound, GC is commonly employed to assess its purity by separating it from impurities and quantifying the relative amount of each component based on peak areas in the chromatogram avantorsciences.com. The retention time of this compound under specific GC conditions (column type, temperature program, carrier gas flow rate) is a characteristic property that can be used for its identification by comparison with a standard postnova.com. Quantitative analysis is performed by preparing calibration curves using known concentrations of this compound and correlating the peak area of the sample to the concentration oup.com. High-purity solvents are often used in GC analysis to avoid introducing contaminants greyhoundchrom.comlabworld.at.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Matrices

GC-MS hyphenates the separation power of gas chromatography with the identification capabilities of mass spectrometry preprints.org. This technique is particularly valuable for detecting and identifying this compound in complex matrices where it may be present at low concentrations alongside numerous other compounds researchgate.netepa.gov. The GC separates the components of the mixture, and as each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of each eluting compound is then recorded. By matching the retention time and the mass spectrum of an unknown peak to those of a this compound standard, its presence in the complex matrix can be confirmed preprints.org. GC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity for detecting target compounds in very complex samples by employing multiple stages of mass analysis researchgate.netrsc.org. This is particularly useful when analyzing samples with high levels of interfering substances, such as hydrocarbon matrices researchgate.netrsc.org. Studies have demonstrated the application of GC-ICP-MS/MS for the speciation of organochlorides, including this compound, in complex hydrocarbon samples, highlighting its ability to provide selective and sensitive detection even in challenging matrices researchgate.netrsc.orgsigmaaldrich.comrsc.org.

Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for Halogen-Specific Detection

Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is a powerful technique for the halogen-specific detection of compounds like this compound. chemicalbook.com This method is particularly effective in the analysis of halogenated hydrocarbons and organometallic species. chemicalbook.com GC-ICP-MS allows for the separation of volatile organochlorides by gas chromatography before their selective detection by ICP-MS/MS. rsc.org This is especially important when analyzing complex samples, such as gasoline or plastic pyrolysis oils, where hydrocarbons are present in much higher amounts and can interfere with detection. rsc.org Optimizing operating parameters is crucial to minimize the impact of the hydrocarbon matrix while maintaining sufficient sensitivity for chlorine detection. rsc.org

This compound has been used in the coupling of a GC to the ICP-MHMS-FPC for the determination of halogenated hydrocarbons and organometallic species. chemicalbook.comsigmaaldrich.cnsigmaaldrich.com This application highlights its relevance as a standard or reagent in such analytical setups. GC-ICP-MS offers advantages over other halogen-specific GC detectors, including high sensitivity and selectivity, which can minimize the need for extensive sample concentration and cleanup procedures. chem-agilent.com Detection limits in the single picogram regime for halogenated hydrocarbons have been reported using GC-ICP-MS techniques. dss.go.th

Sample Preparation and Extraction Methods

Effective sample preparation and extraction are critical steps to isolate and concentrate this compound from complex matrices before analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a convenient, solvent-free sample preparation technique that can be used for the extraction of volatile and semi-volatile organic compounds, including this compound. mdpi.comchromatographyonline.comresearchgate.net This technique involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb or absorb onto the fiber coating. mdpi.comchromatographyonline.com The fiber is then thermally desorbed into an analytical instrument, such as GC-MS, for analysis. mdpi.com HS-SPME integrates sampling, extraction, concentration, and sample introduction into a single step. chromatographyonline.com

HS-SPME is based on the partitioning of the analyte between the fiber coating, the sample headspace, and the sample matrix. mdpi.com Parameters such as fiber type, incubation time, headspace-to-sample volume ratio, extraction time and temperature, agitation, matrix pH, and ionic strength can influence the extraction efficiency and require optimization for specific sample types. mdpi.com HS-SPME is considered an environmentally friendly method due to its solvent-free nature. mdpi.com

For trace quantification of this compound, HS-SPME paired with GC-FID can enhance sensitivity. HS-SPME has been applied in various fields, including environmental sciences and bioanalysis. mdpi.comresearchgate.net While studies specifically detailing HS-SPME optimization for this compound were not extensively found, the principles and applications for similar volatile halogenated compounds in environmental and biological matrices are well-documented. For example, HS-SPME has been optimized and applied for the determination of volatile and semi-volatile halogenated compounds in sewage samples, demonstrating good analytical precision and linearity. nih.gov

Other Extraction Techniques for Environmental and Biological Samples

Besides HS-SPME, various other extraction techniques are employed for the analysis of organic compounds, including halogenated hydrocarbons like this compound, in environmental and biological samples. These techniques often aim to isolate the analytes from complex matrices and preconcentrate them before chromatographic analysis.

Liquid-Liquid Extraction (LLE) is a widely used procedure for isolating analytes from biological materials and environmental water samples. gtfch.orgresearchgate.netnist.gov LLE involves the application of organic solvents that are immiscible with water to extract the target compounds based on their partitioning behavior between the aqueous and organic phases. gtfch.orgresearchgate.net For instance, 1-chlorobutane (B31608) has been systematically evaluated for the liquid-liquid extraction of drugs from biological materials, showing efficient extraction of nonpolar drugs. gtfch.orgnih.gov While 1-chlorobutane is mentioned, the principles of LLE are applicable to other haloalkanes like this compound depending on the analyte's properties and the matrix. LLE can be labor-intensive and time-consuming, and can sometimes result in poor reproducibility and selectivity. nih.gov

Solid-Phase Extraction (SPE) is another popular technique for the extraction and preconcentration of analytes from environmental water and biological fluids and tissues. researchgate.netresearchgate.netresearchgate.net SPE involves the partitioning of analytes between a solid sorbent material and a liquid phase. researchgate.net The choice of sorbent is crucial for achieving high enrichment efficiency. researchgate.net SPE can provide cleaner extracts compared to LLE and is often used for trace enrichment and matrix simplification. researchgate.netresearchgate.net SPE has been used for the extraction of various organic pollutants, including chlorophenols, from environmental water samples. researchgate.net

The selection of an appropriate extraction technique depends on the specific analyte, the matrix, the required sensitivity, and the available resources.

Method Validation and Quality Control in Analytical Chemistry

Method validation is a critical process in analytical chemistry to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu This involves evaluating various performance characteristics to ensure the reliability and accuracy of the results. For the analysis of this compound, as with any analytical method, validation and quality control procedures are essential.

Key validation characteristics typically include specificity, linearity, range, accuracy, and precision. europa.eu Specificity ensures that the method can accurately measure the target analyte in the presence of other components in the matrix. europa.eu Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. europa.eu Accuracy refers to the closeness of the measured value to the true value, while precision indicates the reproducibility of the measurements under defined conditions. europa.eu

For quantitative determinations, method validation often includes assessing parameters such as limits of quantification (LOQ) and limits of detection (LOD). nih.gov Reproducibility and recovery studies are also important to evaluate the performance of the entire analytical process, including sample preparation and extraction. nih.gov For example, in a validated method for analyzing antidepressants in plasma using LLE with 1-chlorobutane, the extraction was found to be reproducible with varying recoveries depending on the compound. nih.gov

Quality control (QC) procedures are implemented routinely to monitor the performance of a validated method and ensure the quality of the analytical data. This typically involves analyzing QC samples of known concentrations alongside the actual samples. These QC samples can include method blanks, laboratory control samples, and matrix spikes. epa.gov Spike-recovery tests and matrix-matched calibration curves are recommended to account for potential matrix interferences. Regular monitoring of instrument performance, calibration checks, and participation in external quality control programs are also part of comprehensive quality assurance. nih.govepa.gov

The extent of method validation required depends on the intended use of the analytical procedure. europa.eu For instance, methods used for regulatory purposes or in critical applications like environmental monitoring or forensic analysis require rigorous validation.

Theoretical and Computational Chemistry Studies on 1 Chloroheptane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods within this domain include Density Functional Theory (DFT) and high-level ab initio approaches.

Density Functional Theory (DFT) for Electronic Structure and Energy Landscape Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density akj.azresearchgate.netnih.gov. DFT is computationally less demanding than some high-level ab initio methods, making it suitable for larger molecules like 1-chloroheptane akj.az. DFT calculations can provide insights into the electronic distribution within the molecule, including molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy gap between them researchgate.net.

DFT is also employed to explore the potential energy surface (PES) of a molecule, which describes how the energy of the system changes with variations in its geometry nih.govresearchgate.net. Analyzing the energy landscape helps identify stable molecular structures (minima on the PES) and transition states connecting them researchgate.net. While specific DFT-derived energy landscapes for this compound are not detailed in the search results, DFT is commonly used for this purpose in organic molecules, including chloroalkanes akj.azresearchgate.net. The COSMO-RS model, which is based on quantum chemical calculations, has been used to explain the behavior of 1-chloroalkanes acs.org.

Ab Initio Methods (e.g., CCSD(T)) for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemical calculations that are derived directly from the fundamental equations of quantum mechanics without fitting to experimental data. Coupled Cluster (CC) methods, particularly CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (CCSD with perturbative inclusion of Triple excitations), are considered high-level ab initio methods known for their accuracy in calculating molecular energies arxiv.orgaps.orgosti.gov. CCSD(T) is often referred to as the "gold standard" for its balance of accuracy and computational cost for systems where a single reference wave function is a good description aps.orgosti.gov.

These methods are valuable for obtaining highly accurate relative energies of different molecular conformations or for refining the energies of stationary points identified by less computationally expensive methods like DFT researchgate.net. Studies on smaller chloroalkanes, such as 1-chlorobutane (B31608), have utilized ab initio calculations, including CCSD(T), in conjunction with experimental techniques to determine conformational preferences and energy differences researchgate.netrsc.org. While direct application of CCSD(T) to the full this compound molecule might be computationally intensive, these methods can be applied to fragments or used to benchmark less expensive methods.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds libretexts.orgasianpubs.org. For linear alkanes and their derivatives like this compound, different conformers arise from rotations around the carbon-carbon bonds and the carbon-chlorine bond. The relative stability of these conformers is influenced by torsional strain (resistance to rotation) and steric strain (repulsion between electron clouds of atoms or groups that are close in space) libretexts.orgyoutube.com. Staggered conformations, where bonds on adjacent carbon atoms are as far apart as possible, are generally more stable than eclipsed conformations libretexts.org. Among staggered conformers, the anti conformation (with the largest groups 180° apart) is typically the most stable, while gauche conformations (with larger groups 60° apart) are higher in energy due to steric interactions libretexts.orgasianpubs.org.

Quantum chemical calculations, including both DFT and ab initio methods, are essential tools for mapping the conformational energy landscape and determining the relative energies and populations of different conformers researchgate.netrsc.orgasianpubs.orgresearchgate.net. Studies on similar chloroalkanes, such as 1-chlorobutane and 1-chlorohexane (B165106), have identified various conformers (e.g., anti and gauche) and calculated their energy differences researchgate.netrsc.orgresearchgate.net. These computational studies help to understand the preferred shapes of the molecules and how their flexibility affects their properties and reactivity. While specific detailed conformational analysis data for this compound from these searches is limited, the methodologies applied to shorter-chain chloroalkanes are directly transferable.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to simulate the time evolution of a molecular system. By applying classical mechanics to the atoms in the system, MD simulations can provide insights into dynamic processes, interactions, and macroscopic properties.

Intermolecular Interactions and Dynamics

Studies on other chloroalkanes have used MD simulations to analyze volumetric properties and understand the influence of molecular structure on intermolecular interactions, such as dipole-dipole forces researchgate.net. The dynamics of chloroalkanes in solution, including their involvement in reaction mechanisms like S₂N reactions, can also be investigated using MD simulations, sometimes in combination with quantum mechanics (QM/MM approaches) nih.govrsc.org. The ATB repository provides force field parameters necessary for conducting MD simulations of this compound, enabling the study of its interactions and dynamics in various phases and mixtures uq.edu.auuq.edu.au.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in detailing the step-by-step processes of chemical reactions, providing a molecular-level understanding that can be challenging to obtain solely through experiments. For haloalkanes like this compound, typical reactions include nucleophilic substitution and elimination.

Studies on similar chloroalkanes, such as 1-chlorobutane and 1-chlorohexane, illustrate the application of computational methods like Density Functional Theory (DFT) and high-level ab initio methods (e.g., CCSD(T)) to investigate reaction mechanisms, including hydrogen abstraction by radicals like OH acs.org and thermal decomposition via elimination researchgate.netnist.gov. These studies often involve identifying reactants, products, intermediates, and crucial transition states along the reaction pathway researchgate.netmdpi.com. The mechanism of action for this compound itself primarily involves its reactivity as an alkyl halide, undergoing nucleophilic substitution (SN2) where a nucleophile replaces the chlorine atom, and elimination reactions (dehydrohalogenation) to form alkenes . Computational modeling can help elucidate the subtle details and energy profiles of these fundamental reaction types for this compound.

Transition State Characterization

Characterizing transition states is fundamental to understanding reaction mechanisms and predicting reaction rates. A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products researchgate.net. Computationally, transition states are located by finding saddle points on the potential energy surface, characterized by having one imaginary frequency in their vibrational analysis researchgate.net.

For haloalkane elimination reactions, computational studies on related compounds describe four-centered or six-membered cyclic transition states researchgate.netnist.gov. For nucleophilic substitution (SN2) reactions, the transition state typically involves a pentacoordinate carbon atom with the incoming nucleophile and the leaving group (chloride in the case of this compound) partially bonded researchgate.net. While specific transition state structures and parameters for this compound were not detailed in the search results, computational methods are well-established for identifying and characterizing these critical points for similar molecules researchgate.net.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state libretexts.orgsoftinery.comsavemyexams.comrheosense.com. Computational chemistry is widely used to calculate activation energies, providing crucial information about reaction feasibility and temperature dependence libretexts.orgsavemyexams.comrheosense.com.

Methods like DFT and coupled-cluster theory are employed to compute the energies of optimized reactant and transition state geometries, from which activation energies can be derived acs.orgnist.gov. For instance, computational studies on the degradation of 1-chlorobutane initiated by OH radicals calculated the energies of stationary points to determine the energy barriers for different reactive channels acs.org. Similarly, activation energies for HCl elimination from various chloroalkanes have been computed nist.gov. Although a specific activation energy value for a reaction involving this compound was not found, these computational techniques are directly applicable to its reactions to determine the energy barriers.

Kinetic Parameter Prediction (e.g., rate coefficients, branching ratios)

Computational chemistry enables the prediction of kinetic parameters such as rate coefficients and branching ratios, which describe how fast a reaction proceeds and the relative proportions of different products formed profrajakumar.com. Transition State Theory (TST) and its variants, often combined with computed activation energies and vibrational frequencies, are commonly used for calculating rate coefficients profrajakumar.comresearchgate.net.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme-Catalyzed Reactions

QM/MM approaches are hybrid computational methods that combine the accuracy of quantum mechanics (QM) for the chemically active region of a system (e.g., the reaction center) with the efficiency of molecular mechanics (MM) for the surrounding environment (e.g., the enzyme and solvent) researchgate.netresearchgate.netchemrxiv.org. This is particularly useful for studying reactions in complex biological systems like enzymes researchgate.netresearchgate.netchemrxiv.org.

Haloalkane dehalogenases are enzymes known to catalyze the cleavage of carbon-halogen bonds in haloalkanes researchgate.netrsc.org. QM/MM simulations have been applied to study the dehalogenation of substrates like 1,2-dichloroethane (B1671644) and 1-chlorobutane catalyzed by haloalkane dehalogenases, investigating reaction pathways and energy barriers in the enzyme active site researchgate.netrsc.org. These studies highlight the importance of the enzyme's electrostatic field and specific residues in stabilizing transition states and facilitating catalysis researchgate.netrsc.org. While this compound is a substrate for some haloalkane dehalogenases, one QSAR study noted its exclusion from certain analyses due to relaxation issues in enzyme-substrate complexes, suggesting potential computational challenges or specific interactions that require careful treatment muni.cz. Nevertheless, QM/MM methods are the appropriate tools for investigating the enzymatic transformation of this compound by dehalogenases.

Quantitative Structure-Activity Relationships (QSARs) in Reaction Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the structural or physicochemical properties of compounds (descriptors) to their biological activity or chemical reactivity techno-press.orgaimspress.comaimspress.communi.cz. QSAR models can be used to predict the properties or reactivity of new compounds based on their molecular structure without the need for experimental measurements aimspress.comaimspress.com.

Applications of 1 Chloroheptane in Organic Synthesis

Role as a Synthetic Intermediate

1-Chloroheptane is widely used as an intermediate in the synthesis of a variety of organic compounds. cymitquimica.comontosight.ai Its structure makes it suitable for reactions that introduce a heptyl chain into a target molecule. The reactivity of the carbon-chlorine bond allows it to undergo nucleophilic substitution reactions with various nucleophiles, facilitating the formation of diverse organic functionalities.

Synthesis of Alcohols, Ethers, and Amines

Through nucleophilic substitution reactions, this compound can be converted into alcohols, ethers, and amines. For instance, reaction with hydroxide (B78521) ions can yield 1-heptanol (B7768884) (an alcohol), while reaction with alkoxide ions can produce ethers. lumenlearning.com Amines can be synthesized by reacting this compound with ammonia (B1221849) or primary/secondary amines. lumenlearning.com These transformations are fundamental in organic synthesis for interconverting functional groups. lumenlearning.com

Formation of Organometallic Species

This compound can be utilized in the formation of organometallic species. solubilityofthings.comsigmaaldrich.com For example, it has been used in the coupling of gas chromatography (GC) to inductively coupled plasma mass spectrometry with a flame plasma combination (ICP-MHMS-FPC) for the determination of halogenated hydrocarbons and organometallic species. chemicalbook.comsigmaaldrich.comchemdad.comsigmaaldrich.com This application highlights its role in analytical techniques involving the detection and quantification of such compounds.

Polymer Chemistry and Materials Science Applications

This compound has found applications in polymer chemistry and materials science, particularly in the synthesis and control of nanomaterials. solubilityofthings.com

Synthesis of PbS Nanosheets

Incorporating chloroalkanes, including this compound, has been reported to facilitate the growth of two-dimensional lead sulfide (B99878) (PbS) nanosheets. swan.ac.uk These nanosheets exhibit enhanced conductivity and tunable electronic properties, making them suitable for applications in solar cells and photodetectors. The use of chloroalkanes as coligands has been shown to drive the synthesis of PbS nanosheets. swan.ac.uk

Control of Shape and Phase in Cadmium Selenide (B1212193) (CdSe) Nanosheets